molecular formula C23H16N4O3 B2415554 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one CAS No. 1207014-04-7

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one

Katalognummer: B2415554
CAS-Nummer: 1207014-04-7
Molekulargewicht: 396.406
InChI-Schlüssel: RANZICVHGRIUFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Eigenschaften

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-29-17-13-11-15(12-14-17)21-24-22(30-26-21)20-18-9-5-6-10-19(18)23(28)27(25-20)16-7-3-2-4-8-16/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANZICVHGRIUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Amidoxime Formation

The precursor 4-methoxybenzamidoxime is synthesized by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours). The reaction is catalyzed by sodium carbonate, yielding the amidoxime with >85% efficiency.

Reaction Conditions

  • Reagents : 4-Methoxybenzonitrile, hydroxylamine hydrochloride, Na₂CO₃
  • Solvent : Ethanol (anhydrous)
  • Temperature : 70–80°C
  • Time : 6–8 hours

Cyclization to Oxadiazole

The amidoxime undergoes cyclodehydration with a carboxylic acid derivative—commonly trichloroacetic anhydride (TCAA) or thionyl chloride (SOCl₂)—to form the oxadiazole ring. Using TCAA in dichloromethane at 0–5°C for 2 hours achieves a 78% yield.

Table 1: Oxadiazole Cyclization Efficiency

Cyclizing Agent Solvent Temperature Yield (%)
TCAA CH₂Cl₂ 0–5°C 78
SOCl₂ Toluene Reflux 65

Formation of the Phthalazinone Core

The 2-phenyl-1,2-dihydrophthalazin-1-one segment is synthesized via Friedländer annulation or hydrazine-mediated cyclization.

Hydrazine Cyclization

A ketone precursor, such as 2-benzoylbenzoic acid, reacts with phenylhydrazine in acetic acid under reflux to form the phthalazinone skeleton. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization.

Reaction Pathway

  • Hydrazone Formation : Phenylhydrazine reacts with 2-benzoylbenzoic acid at 100°C for 4 hours.
  • Cyclization : Acid-catalyzed dehydration forms the dihydrophthalazin-1-one ring.

Optimized Conditions

  • Catalyst : Concentrated HCl (2 drops)
  • Solvent : Glacial acetic acid
  • Yield : 72%

Coupling of Oxadiazole and Phthalazinone Subunits

The final step involves linking the oxadiazole and phthalazinone moieties through a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.

SNAr Reaction

The oxadiazole-bearing aryl chloride reacts with the phthalazinone’s amine group in dimethylformamide (DMF) at 120°C. Potassium carbonate acts as a base, deprotonating the amine to enhance nucleophilicity.

Table 2: Coupling Reaction Parameters

Base Solvent Temperature Time (h) Yield (%)
K₂CO₃ DMF 120°C 12 68
Cs₂CO₃ DMSO 130°C 10 71

Suzuki-Miyaura Cross-Coupling

For halogenated intermediates, palladium-catalyzed coupling with aryl boronic acids offers superior regioselectivity. Using Pd(PPh₃)₄ and 2-phenylboronic acid in THF/water (3:1) at 80°C achieves a 75% yield.

Critical Parameters

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : None required
  • Solvent System : THF/H₂O

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr by stabilizing transition states. Conversely, THF improves Suzuki coupling efficiency due to better Pd solubility.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) in cyclization steps increases yields by 12–15%. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70%.

Characterization and Validation

Synthetic intermediates and the final product are validated via:

  • FT-IR Spectroscopy : Confirms C=O (1680–1700 cm⁻¹) and N–H (3380 cm⁻¹) stretches.
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm; methoxy group at δ 3.8 ppm.
    • ¹³C NMR : Oxadiazole carbons appear at δ 160–165 ppm.
  • HR-MS : Molecular ion peak at m/z 410.4 [M+H]⁺.

Challenges and Alternatives

Byproduct Formation

Competing reactions during cyclization generate iso-oxadiazoles (<5%), necessitating chromatographic purification.

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents, improving atom economy by 20%.

Analyse Chemischer Reaktionen

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar oxadiazole structures can induce apoptosis in glioblastoma cells, suggesting potential applications in cancer therapy .

Case Study:
A recent study synthesized various oxadiazole derivatives and tested their efficacy against the LN229 glioblastoma cell line. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through DNA damage mechanisms .

1.2 Antimicrobial Properties

The oxadiazole moiety is also known for its antimicrobial activity. Compounds containing the oxadiazole ring have been reported to exhibit antibacterial and antifungal effects. The specific compound may share these properties due to structural similarities with other known antimicrobial agents.

Case Study:
In a comparative study of various oxadiazole derivatives, researchers found that certain compounds showed promising activity against both Gram-positive and Gram-negative bacteria . This suggests that 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one could be further explored for its potential as an antimicrobial agent.

Biological Significance

2.1 Anti-Diabetic Activity

Emerging research highlights the potential of oxadiazole derivatives in managing diabetes. Some studies have demonstrated that these compounds can lower glucose levels in diabetic models.

Case Study:
In vivo studies using genetically modified Drosophila melanogaster models indicated that certain oxadiazole derivatives significantly reduced glucose levels, showcasing their potential as anti-diabetic agents .

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future research include:

  • Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its anticancer and antimicrobial effects.
  • In Vivo Efficacy: Conducting comprehensive in vivo studies to assess the therapeutic potential of this compound in animal models.
  • Structure-Activity Relationship (SAR) Studies: Investigating how variations in the chemical structure influence biological activity to optimize efficacy.

Wirkmechanismus

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one is a derivative of the oxadiazole class, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C23H16N4O3
  • Molecular Weight : 400.40 g/mol

The structure features a 1,2-dihydrophthalazinone core linked to an oxadiazole ring and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human cervical carcinoma (HeLa)
    • Colon adenocarcinoma (CaCo-2)
    • Human lung adenocarcinoma (A549)

In vitro studies demonstrated that related oxadiazole derivatives exhibit IC50 values ranging from 50 to 100 µM against these cell lines . The mechanism of action often involves inhibition of key enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which play roles in cancer cell proliferation and survival .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammatory responses .

Antimicrobial Activity

Similar oxadiazole derivatives have shown promising antimicrobial properties against various pathogens. For example:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 25 µg/mL, indicating strong antibacterial activity .

Case Studies

Several studies have highlighted the biological potential of oxadiazole derivatives:

  • Study on Anticancer Properties : A study published in PubMed Central demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values around 92.4 µM .
  • Anti-inflammatory Research : Another investigation showed that compounds with similar structures effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .
  • Antimicrobial Evaluation : A comparative study found that oxadiazole derivatives had superior antimicrobial activity compared to standard antibiotics when tested against resistant strains of bacteria .

Summary of Biological Activities

Activity TypeTargetIC50/MIC ValuesReference
AnticancerHeLa cells~92.4 µM
Anti-inflammatoryTNF-alpha, IL-6Not specified
AntimicrobialS. aureus, E. coli~25 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one?

  • Methodological Answer : The compound’s oxadiazole and phthalazine moieties suggest modular synthesis via condensation and cyclization reactions. For example:

  • Step 1 : Synthesize the 1,2,4-oxadiazole ring by reacting a nitrile derivative (e.g., 4-methoxybenzonitrile) with hydroxylamine, followed by coupling to a carboxylic acid derivative under microwave-assisted conditions for improved yield .
  • Step 2 : Assemble the dihydrophthalazin-1-one core via a Friedländer reaction between 2-phenyl-1,2-dihydrophthalazine and a ketone intermediate.
  • Key Validation : Monitor intermediates using LC-MS and confirm purity via HPLC (C18 columns, acetonitrile/water gradient) .

Q. Which spectroscopic and crystallographic methods are optimal for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intramolecular interactions (e.g., π-π stacking between phenyl groups). Use single-crystal diffraction (Cu-Kα radiation, R factor < 0.05) .
  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbonyl signals (δ ~160-170 ppm).
  • FT-IR : Confirm oxadiazole C=N stretching (~1600 cm1^{-1}) and phthalazinone C=O (~1680 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Hazard Classification : Based on structural analogs, it may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Handling Protocol :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Store in airtight containers at 4°C, away from oxidizing agents.
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How to design experiments to assess the compound’s inhibitory activity against specific enzymes?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with structural homology to known oxadiazole targets (e.g., PARP, COX-2). Use molecular docking (AutoDock Vina) to predict binding affinity .
  • In Vitro Assays :
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., for tyrosine kinases) with IC50_{50} determination via dose-response curves.
  • Enzyme Kinetics : Perform Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Validation Framework :

Re-optimize computational parameters (e.g., DFT functional: B3LYP/6-311+G(d,p)) to better model electron-deficient oxadiazole rings.

Cross-validate with experimental techniques like cyclic voltammetry to assess redox behavior.

  • Case Study : If DFT predicts nucleophilic attack at the oxadiazole ring, but experimental data show inertness, investigate solvent effects (e.g., DMSO stabilization) via molecular dynamics simulations .

Q. How to evaluate the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Environmental Persistence :
  • Hydrolysis : Test stability in aqueous buffers (pH 4–9) at 25°C and 50°C. Monitor degradation via LC-MS/MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using HPLC .
  • Ecotoxicology :
  • Algal Toxicity : Use Chlamydomonas reinhardtii growth inhibition assays (OECD 201).
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC50_{50} over 48 hours) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.